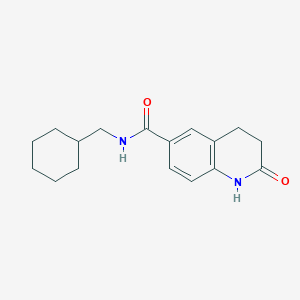
N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide, also known as CXM, is a synthetic compound that belongs to the family of quinolone carboxamides. CXM has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II, which is an enzyme involved in DNA replication and repair. N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has also been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has been shown to have a variety of biochemical and physiological effects. N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has also been shown to reduce the production of pro-inflammatory cytokines and has anti-inflammatory properties. In addition, N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has been studied for its potential neuroprotective effects in neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has several advantages for lab experiments. N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide is a synthetic compound that can be easily synthesized and purified. N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has been extensively studied for its potential therapeutic applications, and there is a significant amount of literature available on its properties and effects. However, N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide also has limitations for lab experiments. N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well established.
Orientations Futures
There are several future directions for the study of N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide. N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has potential therapeutic applications in various diseases, and further research is needed to determine its safety and efficacy in humans. In addition, the mechanism of action of N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide is not fully understood, and further research is needed to elucidate its molecular targets and pathways. N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide also has potential applications in drug delivery systems, and further research is needed to explore its properties and effects in this context. Finally, N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has potential applications in the development of new drugs, and further research is needed to explore its potential as a lead compound for drug discovery.
Méthodes De Synthèse
The synthesis of N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide involves the condensation of 2-cyanoacetamide with cyclohexylmethylamine in the presence of acetic acid and glacial acetic acid. The resulting intermediate is then reacted with 2-chloro-3,4-dihydroquinoline-6-carboxylic acid to yield N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide. The purity of N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines. N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-16-9-7-13-10-14(6-8-15(13)19-16)17(21)18-11-12-4-2-1-3-5-12/h6,8,10,12H,1-5,7,9,11H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHWKXCHRHUDRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2=CC3=C(C=C2)NC(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

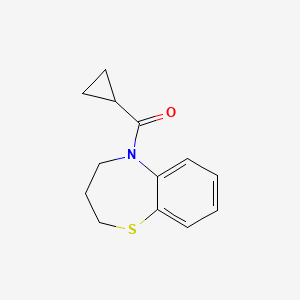
![8-[(4-Methylphenyl)sulfonylmethyl]quinoline](/img/structure/B7472209.png)

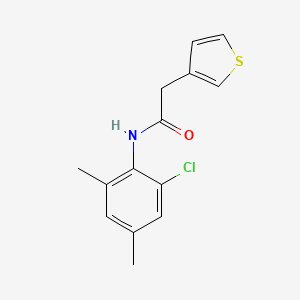
![1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7472225.png)
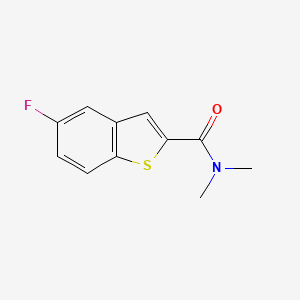

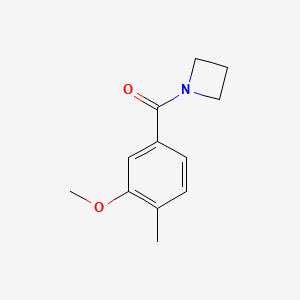
![N-[2-(dimethylamino)-2-oxoethyl]-2,4-dimethylbenzamide](/img/structure/B7472272.png)



![N-(2,6-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472303.png)
